molecular formula C7H11NO B1369878 3-Azabicyclo[3.2.1]octan-8-one CAS No. 240401-35-8

3-Azabicyclo[3.2.1]octan-8-one

Cat. No. B1369878
M. Wt: 125.17 g/mol
InChI Key: LKWRGVRWBYLOFM-UHFFFAOYSA-N
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Description

“3-Azabicyclo[3.2.1]octan-8-one” is a chemical compound with the molecular formula C7H11NO . It is also known by other synonyms such as “8-azabicyclo [3.2.1]octan-3-one”, “5632-84-8”, and “8-Aza-bicyclo [3.2.1]octan-3-one” among others . The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.2.1]octan-8-one” is characterized by a bicyclic scaffold, which is the central core of the family of tropane alkaloids . This structure has been the subject of numerous structural studies devoted to tropane-based compounds .


Chemical Reactions Analysis

The chemical reactions involving “3-Azabicyclo[3.2.1]octan-8-one” are primarily centered around its synthesis. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold involves a series of chemical reactions, including the formation of an acyclic starting material, stereocontrolled formation of the bicyclic scaffold, and desymmetrization processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Azabicyclo[3.2.1]octan-8-one” include a molecular weight of 125.17 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .

Scientific Research Applications

Application in the Synthesis of Tropane Alkaloids

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a central part of “3-Azabicyclo[3.2.1]octan-8-one”, is the core structure of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes : The research has led to the development of important methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This has significant implications for the synthesis of tropane alkaloids .

Asymmetric 1,3-Dipolar Cycloadditions

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
  • Methods of Application or Experimental Procedures : The process involves using a rhodium (ii) complex/chiral Lewis acid binary system .
  • Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes .

Synthesis of 2-Azabicyclo[3.2.1]octanes

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of the Application : The 2-azabicyclo [3.2.1]octane system, which is similar to “3-Azabicyclo[3.2.1]octan-8-one”, has gained significant interest due to its synthetic and pharmacological potential .
  • Methods of Application or Experimental Procedures : This core has been applied as a key synthetic intermediate in several total syntheses .
  • Results or Outcomes : The unique structure of 2-azabicyclo [3.2.1]octanes can make them a challenging scaffold to acquire .

Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound has been used in a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .
  • Methods of Application or Experimental Procedures : The process involves using T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
  • Results or Outcomes : The reaction allowed the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .

Safety And Hazards

“3-Azabicyclo[3.2.1]octan-8-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Future Directions

Given the diverse range of activities displayed by molecules based on the 8-azabicyclo[3.2.1]octane framework, the discovery of new and interesting properties displayed by analogues based on this framework is predictable . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is expected to continue attracting attention .

properties

IUPAC Name

3-azabicyclo[3.2.1]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWRGVRWBYLOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593472
Record name 3-Azabicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.1]octan-8-one

CAS RN

240401-35-8
Record name 3-Azabicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
I Iriepa, AI Madrid, E Galvez, J Bellanato - Journal of molecular structure, 2003 - Elsevier
Two oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one (I) and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one (II) were synthesized and studied by IR, 1 H and 13 C NMR …
Number of citations: 6 www.sciencedirect.com
I Iriepa, MJ Herranz, E Gálvez, J Bellanato - Journal of Molecular Structure, 2001 - Elsevier
In a new research program devoted to the development of pharmacologically interesting compounds, we have synthesised 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols (I, II). The …
Number of citations: 2 www.sciencedirect.com
I Iriepa, AI Madrid, A Morreale, E Gálvez… - Journal of molecular …, 2003 - Elsevier
A stereoselective synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols (I and II) has been carried out. Compounds I and II have been studied by 1 H, 13 C NMR, NOE 1D …
Number of citations: 3 www.sciencedirect.com
MS Arias, E Galvez, I Ardid, J Bellanato… - Journal of Molecular …, 1987 - Elsevier
The infrared and 1 H and 13 C NMR spectra of 3-aza-bicyclo[3.2.1]octane-8-β-ol have been examined in several media. To assist in interpretation of the spectroscopic data, the crystal …
Number of citations: 3 www.sciencedirect.com
M Diez, ML Izquierdo, E Galvez, MS Arias… - Journal of molecular …, 1991 - Elsevier
A series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives have been synthesized and studied by IR, 1 H and 13 C NMR spectroscopy, and the …
Number of citations: 3 www.sciencedirect.com
DI Kim, MM Schweri, HM Deutsch - Journal of medicinal chemistry, 2003 - ACS Publications
A series of 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes) were synthesized and tested for inhibitor potency using [ 3 H]WIN 35,428 binding at the dopamine (DA) transporter, [ 3 …
Number of citations: 33 pubs.acs.org
HO House, PP Wickham, HC Muller - Journal of the American …, 1962 - ACS Publications
The N-methyl derivatives of 3-azabicyclo [3.2. 1] octan-8-one, 3-azabicyclo [3.3. 1] nonan 9-one and 8-azabicyclo [4.3. 1]-decan-10-one have been prepared by the direct reaction of …
Number of citations: 50 pubs.acs.org
RA Covey - 1958 - search.proquest.com
systems which are characterized by the following four features:(1) a ring which contains acarbonyl group, but not a nitrogen atom;(2) a ring which contains a nitrogen atom, but not a …
Number of citations: 0 search.proquest.com
LA Bulygina, NS Khrushcheva, KA Lyssenko… - Journal of …, 2019 - Elsevier
The unsymmetrical CNN pincer ligand precursors 4 and 7b based on the structures of bicyclo[3.2.l]octane and bicyclo[3.3.l]nonane have been synthesized. The corresponding …
Number of citations: 4 www.sciencedirect.com
S Oida, E Ohki - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
On the other hand, sodium salt obtained from 3-methyl-3-azabicyclo-[3.2. 1] octan-8-oneº tosylhydrazone (XI) of mp 147 (decomp.) was treated under the same condi-tion as before to …
Number of citations: 3 www.jstage.jst.go.jp

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